Tetrafluorodiethylstilbestrol
Description
Historical Context of Stilbene (B7821643) Derivatives in Biomedical Research
The journey of stilbene derivatives in biomedical research began with the structural description of the stilbene molecule in 1829. mdpi.com These compounds, characterized by two benzene (B151609) rings linked by an ethylene (B1197577) bridge, are found in various plant species and have also been synthesized in laboratories. mdpi.comrsc.orgrsc.org A pivotal moment in their history was the discovery of their antimicrobial activities against bacteria and fungi. mdpi.comrsc.org
One of the most well-known naturally occurring stilbene derivatives is resveratrol (B1683913), found in grapes, which has demonstrated a range of biological activities, including antimicrobial and potential anticancer effects. mdpi.comnih.gov Synthetic derivatives, such as Diethylstilbestrol (B1670540) (DES), gained prominence for their strong estrogenic effects and were used in medical applications. mdpi.com The diverse biological activities of stilbene derivatives, spanning from antimicrobial and anti-inflammatory to anticancer properties, have established them as a significant area of investigation in medicinal chemistry and drug discovery. rsc.orgnih.govnih.gov This rich history forms the backdrop for the development of new analogs like Tetrafluorodiethylstilbestrol.
Rationale for Investigating Fluorinated Stilbene Analogs in Fundamental Biology
The investigation into fluorinated stilbene analogs is driven by the unique properties that fluorine atoms impart to organic molecules. Fluorine is the most electronegative element and its introduction into a molecule can significantly alter its chemical and physical properties, including metabolic stability, binding affinity to proteins, and lipophilicity. mdpi.com In drug design, fluorination is a common strategy to enhance the efficacy and pharmacokinetic profile of a compound. mdpi.com
Specifically for stilbene derivatives, the addition of fluorine can lead to several advantageous changes. For instance, fluorination can increase a compound's resistance to metabolic oxidation, a common pathway for the breakdown of drugs in the body. mdpi.com This increased stability allows the compound to remain active for longer periods, making it a more effective tool for studying biological processes. Furthermore, fluorine substitution can enhance the binding affinity of a stilbene analog to its target protein, leading to more potent and specific biological effects. researchgate.net The introduction of fluorine has been shown to improve the fungicidal activities of some stilbene derivatives against certain plant pathogenic fungi. acs.org The synthesis of fluorinated analogs of resveratrol has been a subject of research to evaluate their biological activity. nih.gov
Positioning of this compound as an Experimental Probe in Mechanistic Studies
This compound (TF-DES) has been synthesized as a structural analog of diethylstilbestrol (DES) and has been utilized as an experimental probe in mechanistic studies, particularly in the context of hormonal carcinogenesis. researchgate.netaacrjournals.org Its primary role is to help researchers understand the metabolic pathways and mechanisms of action of DES.
One key area of investigation is the role of metabolic activation in the biological effects of DES. Studies have used TF-DES to explore whether certain metabolic pathways, such as the formation of catechol estrogens, are critical for the activity of DES. nih.gov The fluorine atoms in TF-DES were initially thought to block this metabolic pathway, but research has shown that catechol formation still occurs, providing indirect evidence for the metabolic dehalogenation of the compound. nih.gov
Furthermore, TF-DES has been employed in studies examining the induction of DNA damage. Research has shown that, with exogenous metabolic activation, TF-DES can induce unscheduled DNA synthesis (UDS), a marker of DNA repair, suggesting that its metabolites are responsible for this genotoxic effect. aacrjournals.org By comparing the effects of TF-DES with DES and other analogs, researchers can gain insights into the specific chemical intermediates responsible for the biological activities of these compounds. aacrjournals.org
Research Findings on this compound
The following table summarizes key research findings related to the use of this compound in experimental studies.
| Research Area | Key Finding | Reference |
| Metabolic Studies | Catechols are formed from TF-DES in vitro, indicating that fluorine substitution does not prevent this metabolic pathway. | nih.gov |
| DNA Damage | TF-DES induces unscheduled DNA synthesis (UDS) in the presence of an exogenous metabolic activation system. | aacrjournals.org |
| Hormonal Carcinogenesis | TF-DES was found to induce renal clear-cell carcinoma in Syrian hamsters, similar to DES, although the induction period was longer. | researchgate.net |
| Estrogenic Potency | In a study on developmental estrogenic potency, TF-DES was ranked as less potent than hexestrol (B1673224) but more potent than DES and 17β-estradiol. | aacrjournals.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
71292-84-7 |
|---|---|
Molecular Formula |
C18H16F4O2 |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
4-[(E)-4-(3,5-difluoro-4-hydroxyphenyl)hex-3-en-3-yl]-2,6-difluorophenol |
InChI |
InChI=1S/C18H16F4O2/c1-3-11(9-5-13(19)17(23)14(20)6-9)12(4-2)10-7-15(21)18(24)16(22)8-10/h5-8,23-24H,3-4H2,1-2H3/b12-11+ |
InChI Key |
BNFMWBAVRSCLJQ-VAWYXSNFSA-N |
SMILES |
CCC(=C(CC)C1=CC(=C(C(=C1)F)O)F)C2=CC(=C(C(=C2)F)O)F |
Isomeric SMILES |
CC/C(=C(/CC)\C1=CC(=C(C(=C1)F)O)F)/C2=CC(=C(C(=C2)F)O)F |
Canonical SMILES |
CCC(=C(CC)C1=CC(=C(C(=C1)F)O)F)C2=CC(=C(C(=C2)F)O)F |
Synonyms |
3,3',5,5'-TF-DES 3,5,3',5'-tetrafluorodiethylstilbestrol TF-DES |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Strategies for the Synthesis of Tetrafluorodiethylstilbestrol
The synthesis of this compound, a fluorinated analogue of diethylstilbestrol (B1670540) (DES), is primarily characterized by the methods used to introduce fluorine atoms onto the aromatic rings in positions ortho to the hydroxyl groups nih.gov.
The introduction of fluorine into organic molecules, particularly steroids and related structures, relies on a variety of specialized reagents and methods. Electrophilic N-F fluorinating agents are commonly employed due to their relative safety and efficacy under mild conditions nih.govresearchgate.net.
One of the most prominent modern reagents is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis-(tetrafluoroborate), commercially known as Selectfluor® google.com. It is a powerful but selective electrophilic fluorinating agent capable of fluorinating enol acetates and other electron-rich substrates in good to high yields nih.govgoogle.com. The reaction of enol esters with Selectfluor is a facile process that leads to the formation of α-fluoroketones, a common strategy in the synthesis of fluorinated steroids researchgate.net.
Other N-F reagents have been developed and utilized, with their fluorinating power often correlated to the electronegativity of substituents on the reagent nih.gov. Examples include N-fluoropyridinium salts and N-fluoro-N-alkyl-p-toluenesulfonamides nih.govresearchgate.net. Alternative reagents like caesium fluoroxysulfate have also proven effective for the regiospecific fluorination of steroid A-rings, offering rapid reaction times that are potentially useful for radiolabeling applications rsc.org.
The general approaches for fluorination often involve the creation of an electron-rich intermediate, such as an enol or an enol ester, which then reacts with the electrophilic fluorine source researchgate.net. In some cases, a radical-based mechanism may be in operation researchgate.net.
Table 1: Common Electrophilic Fluorinating Reagents
| Reagent Name | Abbreviation/Trade Name | Typical Application |
|---|---|---|
| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis-(tetrafluoroborate) | Selectfluor® | Fluorination of enol esters, enol acetates, and aromatic compounds nih.govgoogle.com. |
| Diethylaminosulfurtrifluoride | DAST | Good fluorinating reagent for sterols, often proceeding through an SN2 mechanism researchgate.net. |
| Caesium fluoroxysulfate | - | Regiospecific synthesis of A-ring fluorinated steroids rsc.org. |
| N-Fluoropyridinium salts | - | Fluorination of carbanions and aromatic compounds nih.govresearchgate.net. |
Achieving stereoselectivity in the synthesis of stilbene (B7821643) derivatives is crucial, as different isomers can possess distinct biological properties. The synthesis of the (E)-isomer of this compound is a key objective for its study as a structural analogue of diethylstilbestrol capes.gov.braacrjournals.org.
While direct, detailed protocols for the stereoselective synthesis of (E)-TF-DES are not extensively published, the principles can be drawn from established methodologies for creating tetrasubstituted alkenes and fluorinated steroids with high stereocontrol google.comrsc.org. The synthesis of heterocyclic tetraphenylethylene (B103901) analogues, for instance, has been achieved with full stereoselectivity for the (E)-isomer using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which simplifies access to the desired configuration rsc.org. Other modern methods, such as nickel-catalyzed difunctionalization of internal alkynes, can provide exclusive Z-selectivity, highlighting that catalytic systems are a powerful tool for controlling stereochemical outcomes nih.gov.
For fluorinated corticosteroids, stereoselective fluorination has been achieved using reagents like Selectfluor® on specific enol intermediates, resulting in a highly stereospecific 6α-fluorination, a level of control not previously observed with similar reagents google.com. This demonstrates that the choice of both the substrate and the fluorinating agent is critical for directing the stereochemistry of the final product. General strategies for forming E-alkenes from non-stabilized phosphorus ylides, such as the Wittig-Schlosser reaction, are also well-established in organic synthesis for controlling double bond geometry egrassbcollege.ac.in. These principles form the basis for developing a synthetic route that favors the formation of (E)-Tetrafluorodiethylstilbestrol over its (Z)-isomer.
Preparation of Research-Grade this compound Analogues and Metabolites
The study of TF-DES often requires the preparation of its analogues and metabolic products to understand its biological and toxic effects nih.gov. TF-DES itself is a fluorinated analogue of Diethylstilbestrol (DES) nih.gov.
A key metabolic pathway for TF-DES involves oxidation. In vitro, horseradish peroxidase can catalyze the oxidation of TF-DES to form a TF-DES quinone intermediate nih.govaacrjournals.org. This quinone is highly unstable, with a reported half-life of only 4 minutes in water, and subsequently rearranges to form Z,Z-3',3",5',5"-tetrafluorodienestrol (TF-DIES) aacrjournals.org. The synthesis of this quinone intermediate for research purposes can be achieved by oxidizing TF-DES with silver oxide aacrjournals.org.
The preparation of other analogues, such as trifluorodiethylstilbestrol, has also been reported for comparative studies healthandenvironment.orghealthandenvironment.net. The synthesis of metabolites is crucial for toxicological and mechanistic studies. For example, oxidative defluorination, mediated by cytochrome P450, has been identified as a metabolic pathway for other fluorinated compounds, leading to the formation of reactive intermediates like benzoquinone imines researchgate.net. While not directly reported for TF-DES in the provided sources, this pathway represents a potential route for the formation of other metabolites.
Impact of Fluorine Introduction on Synthetic Pathways and Yields
The introduction of fluorine atoms into a molecule can dramatically alter its chemical reactivity, influencing the choice of synthetic pathways and affecting reaction yields rsc.org. Fluorine's strong electron-withdrawing nature is a primary driver of these changes.
The degree of fluorine substitution significantly impacts reactivity. For example, mono-, di-, and trifluoromethyl groups can cause a reagent to behave as a radical, electrophilic, or nucleophilic species, respectively rsc.org. This "fluorine effect" can be harnessed to develop novel synthetic methods that are not possible with non-fluorinated reagents rsc.orgchinesechemsoc.org. However, the effect is not always linear; while introducing one CF₃ group can dramatically alter reactivity, adding a second may not have a proportionally significant impact beilstein-journals.org. In the synthesis of TF-DES, the presence of fluorine on the aromatic rings ortho to the hydroxyl groups influences the electronic properties of the entire molecule, which must be considered when planning multi-step syntheses to achieve desired yields nih.gov.
Table 2: Effects of Fluorine Introduction on Synthesis
| Effect | Description | Synthetic Implication |
|---|---|---|
| Altered Reactivity | Fluorine substitution can change the nature of a reactive center (e.g., from nucleophilic to electrophilic) rsc.org. | Requires re-evaluation of reaction mechanisms and reagent choice compared to non-fluorinated analogues. |
| Reduced Reaction Rates | The inductive effect of fluorine can hinder certain reactions, such as SN2, or lower the turnover rate of enzymatic steps by stabilizing intermediates nih.govresearchgate.net. | May necessitate harsher conditions, longer reaction times, or the use of catalysts to achieve desired conversion researchgate.net. |
| Enabling New Pathways | Fluorine can enable unique transformations not seen in non-fluorinated systems, allowing for novel synthetic strategies rsc.orgchinesechemsoc.org. | Provides opportunities for more efficient or selective synthesis of complex fluorinated molecules. |
Molecular and Cellular Mechanisms of Action
Estrogen Receptor Interaction and Binding Dynamics
The biological activity of Tetrafluorodiethylstilbestrol (TF-DES), a fluorinated analog of Diethylstilbestrol (B1670540) (DES), is initiated by its interaction with estrogen receptors (ERs). These receptors, primarily ERα and ERβ, are ligand-activated transcription factors that mediate the physiological effects of estrogens. [18, 21, 25] The binding of a ligand like TF-DES to the ligand-binding pocket of the ER induces a conformational change in the receptor, leading to its dimerization and subsequent interaction with specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. [25, 28] This interaction modulates the transcription of these genes, resulting in a cascade of cellular events.
Competitive binding experiments have revealed that this compound exhibits a reduced affinity for the estrogen receptor compared to its parent compound, Diethylstilbestrol (DES). Specifically, the interaction of TF-DES with the mouse uterine estrogen receptor is reported to be 20-25 times weaker than that of DES. wikipedia.org
Table 1: Comparative Estrogen Receptor Binding Affinity
| Compound | Receptor Type | Relative Binding Affinity |
|---|---|---|
| Diethylstilbestrol (DES) | Mouse Uterine ER | High |
| This compound (TF-DES) | Mouse Uterine ER | 20-25 fold lower than DES wikipedia.org |
| 17β-Estradiol | ERα | Standard (100%) |
| Diethylstilbestrol (DES) | ERα | ~468% of Estradiol wikipedia.org |
| 17β-Estradiol | ERβ | Standard (100%) |
| Diethylstilbestrol (DES) | ERβ | ~295% of Estradiol wikipedia.org |
The introduction of fluorine atoms into the structure of a ligand can significantly impact its binding affinity for the estrogen receptor. [2, 4] In the case of this compound, the fluorine atoms are located at the 3', 3'', 5', and 5'' positions of the phenyl rings. wikipedia.org This substitution pattern leads to a notable decrease in the binding affinity for the estrogen receptor. nih.gov While the precise mechanisms for this reduction are not fully elucidated for TF-DES in the provided literature, studies on other fluorinated estrogenic compounds suggest that the size and polarity of the substituent at these positions are critical. frontiersin.org Generally, the estrogen receptor's ligand-binding pocket is hydrophobic, and the introduction of polar fluorine atoms can diminish the favorable hydrophobic interactions that stabilize the ligand-receptor complex. [22, 27]
The two primary estrogen receptor subtypes, ERα and ERβ, exhibit different tissue distributions and can mediate distinct physiological effects. [18, 21] Ligands that selectively bind to one subtype over the other are of significant interest in research. While Diethylstilbestrol is a potent full agonist of both ERα and ERβ, it has shown a several-fold preference for activating ERβ over ERα in some functional assays. wikipedia.org
Information regarding the specific ERα versus ERβ selectivity of this compound is not detailed in the available search results. However, research on other fluorinated compounds has demonstrated that fluorine substitution can modulate subtype selectivity. [4, 5, 6] For instance, certain fluorinated cyclofenil (B1669405) derivatives have been shown to have affinities for ERs comparable to or even greater than estradiol, highlighting the potential for fluorine to influence subtype preference. frontiersin.org The development of subtype-selective ligands, such as the tetrahydrofluorenones which show high selectivity for ERβ, underscores the possibility of fine-tuning receptor interactions through structural modifications. nih.gov
Biotransformation and Metabolic Pathways in Research Models
The metabolic fate of this compound is a critical aspect of its biological activity. Biotransformation, the chemical modification of substances by living organisms, often involves enzymes such as the cytochrome P450 superfamily. These processes can lead to the formation of metabolites with altered biological activity.
The metabolism of halogenated aromatic compounds, such as this compound, can be mediated by cytochrome P450 (CYP) enzymes. [8, 16, 17, 23] These enzymes are involved in a wide range of oxidative reactions. mdpi.com Studies using rat and hamster liver and kidney microsomes have provided indirect evidence for the metabolic dehalogenation of TF-DES. acs.org This suggests that CYP-mediated oxidation is a likely pathway in the biotransformation of this compound. The process of oxidative defluorination has also been noted as a metabolic pathway for other fluorinated compounds. acs.org
A key metabolic pathway for stilbene (B7821643) estrogens, including this compound, involves their oxidation to quinone intermediates. wikipedia.org The oxidation of TF-DES to TF-DES quinone has been demonstrated to be catalyzed by horseradish peroxidase. wikipedia.org This quinone intermediate is highly unstable, with a short half-life in both methanol (B129727) (24 minutes) and water (4 minutes). wikipedia.org The instability of TF-DES quinone leads to its rearrangement into Z,Z-3',3'',5',5''-tetrafluorodienestrol. [3, 13] It is postulated that the formation of such reactive quinone intermediates may be a critical step in the mechanisms of action of stilbestrol estrogens. [3, 14]
Enzymatic Reduction Mechanisms (e.g., NAD(P)H Quinone Reductase)
The metabolic processing of this compound involves enzymatic reduction, a key mechanism for the biotransformation of quinone-based compounds. One of the primary enzymes implicated in this process is NAD(P)H Quinone Reductase 1 (NQO1). chemrxiv.org NQO1 is a cytosolic flavoenzyme that plays a crucial role in cellular detoxification by catalyzing the two-electron reduction of quinones and related substrates to their more stable hydroquinone (B1673460) forms. rsc.org This reaction uses either NADH or NADPH as a reducing cofactor. rsc.orgresearchgate.net
The significance of the NQO1-mediated reduction lies in its ability to bypass the formation of unstable and highly reactive semiquinone free radicals, which are products of one-electron reduction by other enzymes like cytochrome P450 reductase. researchgate.net By reducing this compound, NQO1 helps to mitigate oxidative stress and detoxify reactive intermediates. chemrxiv.orgrsc.orgresearchgate.net The activity of NQO1 is characteristically inhibited by the anticoagulant dicoumarol, a feature often used in experimental settings to confirm the enzyme's involvement. researchgate.netnih.gov Research has pointed to a direct reducing action of NAD(P)H quinone reductase on this compound, highlighting this enzymatic pathway as a key component of its cellular metabolism. chemrxiv.org
Downstream Molecular Signaling and Gene Expression Modulation in Experimental Systems
As a synthetic estrogen, this compound is presumed to exert significant influence over cellular behavior by modulating signaling pathways and altering gene expression, primarily through mechanisms shared with endogenous estrogens like estradiol.
Alterations in Estrogen-Regulated Gene Pathways
The principal mechanism of action for estrogenic compounds involves binding to and activating estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. mdpi.comnih.gov Upon ligand binding, the receptor typically dimerizes and translocates to the nucleus. nih.govmdpi.com There, it binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. mdpi.comacs.orgresearchgate.net This interaction recruits a complex of co-activator or co-repressor proteins, initiating or suppressing the transcription of hundreds of genes. mdpi.comrsc.org
Experimental systems using estrogen-receptor-positive cells have demonstrated that this signaling pathway controls a wide array of cellular processes. Key regulated gene networks include those involved in:
Cell Proliferation and Cycle Progression: Upregulation of positive regulators like growth factors and cyclins, which drive the cell cycle forward. rsc.org
Apoptosis (Programmed Cell Death): Downregulation of pro-apoptotic genes (e.g., BCL-2 family members, caspases) and transcriptional repressors, leading to enhanced cell survival. rsc.org
Stilbene derivatives have been shown to modulate these estrogen-regulated pathways. cdnsciencepub.com Therefore, this compound is expected to alter the expression of a similar suite of genes in ER-positive experimental models, thereby influencing cell fate and function.
Modulation of Oncogene and Tumor Suppressor Gene Expression in Preclinical Models
The balance between the activity of oncogenes (genes that promote cell growth and proliferation) and tumor suppressor genes (genes that inhibit cell division and promote apoptosis) is critical for maintaining normal cellular homeostasis. Disruption of this balance is a hallmark of cancer. endocrine-abstracts.org
Estrogenic compounds can modulate this balance by altering the expression of key regulatory genes. In preclinical models, estrogens have been shown to upregulate the expression of oncogenes such as those encoding for cyclins and certain growth factors, which push cells toward division. rsc.org Conversely, they can suppress the expression of tumor suppressor genes that act as brakes on proliferation or that trigger apoptosis. rsc.org A key tumor suppressor, p53, which acts as a central hub for controlling cell cycle arrest and apoptosis, can be indirectly affected by estrogen signaling pathways.
Studies on phytoestrogens and other stilbene derivatives show they can inhibit the expression of oncogenes like cyclin D1 while increasing the expression of tumor suppressor genes, demonstrating the potential for this class of compounds to directly impact these critical cancer-related pathways.
Non-Estrogen Receptor Mediated Biological Activities of Fluorinated Stilbenes
In addition to their well-documented effects via estrogen receptors, some fluorinated stilbenes exhibit biological activities that are independent of this classical pathway.
Membrane Disruption Mechanisms
One significant non-receptor-mediated activity of certain fluorinated stilbene derivatives is the disruption of cellular membranes. This mechanism has been identified as a key factor in the antifungal and antimicrobial properties of these compounds. researchgate.netacs.org The introduction of fluorine atoms into the stilbene structure can increase the molecule's lipophilicity (its ability to dissolve in fats and lipids), which enhances its capacity to penetrate and interact with the lipid bilayer of cell membranes. researchgate.netacs.org
This interaction can lead to several disruptive effects:
Increased Membrane Permeability: The integration of stilbene molecules into the membrane can alter its structural integrity, leading to increased permeability and leakage of cellular contents. researchgate.netacs.org
Alteration of Membrane Fluidity and Organization: Studies on the parent compound resveratrol (B1683913) show it can insert into lipid bilayers, affecting membrane rigidity and the organization of lipid domains. nih.gov This modulation of the membrane's biophysical properties can impair the function of membrane-bound proteins and disrupt cellular homeostasis.
In experimental models, the membrane disruption effect of a fluorinated stilbene was confirmed by observing deformed mycelial morphology in fungi and measuring an increase in the electrical conductivity of the cell suspension, indicative of electrolyte leakage. acs.org This direct action on the cell membrane represents a distinct mechanism of action for certain fluorinated stilbenes that is separate from their effects on nuclear receptors and gene expression.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Elucidation of Fluorine’s Role in Biological Activity and Potency
The substitution of hydrogen with fluorine at the ortho positions to the hydroxyl groups on each phenyl ring of Diethylstilbestrol (B1670540) (DES) creates Tetrafluorodiethylstilbestrol (TF-DES), a modification that profoundly influences its biological profile. Research indicates that despite a significantly lower binding affinity for the estrogen receptor, TF-DES exhibits comparable, and in some aspects, potent in vivo estrogenic activity.
Furthermore, investigations into the carcinogenic potential of TF-DES have revealed that it induces renal clear-cell carcinomas in Syrian hamsters with a frequency similar to that of DES, albeit with a longer induction period popline.org. This finding is significant as it suggests that the mechanisms of carcinogenicity may not be solely dependent on high-affinity receptor binding. It has been postulated that the metabolic oxidation of stilbene (B7821643) estrogens to quinone intermediates, a process not prevented by fluorination, could be a key pathway in their tumorigenic activity popline.org. In vitro experiments have shown that TF-DES is oxidized to its corresponding dienestrol (B18971) derivative nih.gov.
The presence of fluorine does not inhibit the metabolic formation of catechols from TF-DES, a pathway considered potentially significant for the metabolic activation and carcinogenic activity of DES popline.org. This underscores the complex role of fluorine, which extends beyond simple modulation of receptor affinity to influencing metabolic fate and subsequent biological consequences.
Table 1: Comparative Biological Activity of this compound and Related Compounds
| Compound | Biological Activity | Species/System | Finding | Reference |
|---|---|---|---|---|
| This compound | Uterotropic Activity | Mouse | Comparable to DES at 100 µg/kg dose. | nih.gov |
| This compound | Developmental Estrogenic Potency | Mouse | More potent than DES, less potent than Hexestrol (B1673224). | scispace.comresearchgate.net |
| This compound | Tumor Induction | Syrian Hamster | Same frequency as DES, but with a longer induction period. | popline.org |
| This compound | Metabolism | In vitro (horseradish peroxidase/H2O2) | Oxidized to the corresponding dienestrol derivative. | nih.gov |
| This compound | Metabolism | In vitro (rat and hamster microsomes) | Catechol formation is not prevented by fluorine substitution. | popline.org |
Steric and Electronic Contributions of Fluorine to Receptor Binding and Cellular Responses
The introduction of four fluorine atoms into the DES scaffold at the positions ortho to the phenolic hydroxyl groups results in significant alterations to the molecule's steric and electronic properties, which in turn dramatically affect its interaction with the estrogen receptor (ER).
Competitive binding experiments have consistently shown that TF-DES has a markedly reduced affinity for the estrogen receptor compared to its non-fluorinated parent compound, DES. Reports indicate a 20- to 25-fold reduction in its ability to interact with the mouse uterine estrogen receptor nih.gov. This decreased affinity is a direct consequence of the steric and electronic contributions of the fluorine atoms.
From a steric perspective, although fluorine is relatively small (van der Waals radius of 1.47 Å compared to 1.20 Å for hydrogen), the presence of four such atoms in the ortho positions creates significant bulk around the crucial hydroxyl groups tandfonline.com. This steric hindrance can impede the optimal positioning of the ligand within the ER's binding pocket, disrupting the key hydrogen bond interactions typically formed by the hydroxyl groups, which are essential for high-affinity binding.
Despite this reduced receptor affinity, TF-DES can still elicit significant cellular responses. For instance, it has been shown to induce neoplastic transformation in Syrian hamster embryo fibroblasts, similar to DES popline.org. This suggests that either the residual binding is sufficient to trigger these downstream events, or alternative, non-receptor-mediated pathways may be involved. The ability of TF-DES to support the in vivo growth of estrogen-dependent tumor cells further highlights the disconnect between its binding affinity and its biological activity popline.org. The study of fluorinated estrogens using techniques like fluorine NMR can provide deeper insights into the conformational changes induced in the hormone-binding domain of the ER upon ligand binding dtic.mil.
Table 2: Physicochemical Properties of Fluorine Relevant to Receptor Binding
| Property | Description | Implication for this compound | Reference |
|---|---|---|---|
| Steric Effect | Van der Waals radius of 1.47 Å. | Increased bulk around hydroxyl groups may hinder optimal fit in the ER binding pocket. | tandfonline.com |
| Electronic Effect | Highest electronegativity. | Alters electron density of the phenyl rings and acidity of hydroxyl groups, potentially weakening hydrogen bonds. | tandfonline.com |
| Lipophilicity | C-F bond is more lipophilic than C-H. | Can affect hydrophobic interactions with the receptor's ligand-binding domain. | benthamscience.combenthamdirect.comresearchgate.net |
| Hydrogen Bonding | Can act as a weak hydrogen bond acceptor. | May introduce new, albeit weaker, interactions with the receptor. | tandfonline.com |
Comparative SAR Analysis of this compound with Other Stilbene Analogs and Derivatives
The structure-activity relationship (SAR) of this compound (TF-DES) becomes clearer when compared with other stilbene analogs and derivatives. These comparisons highlight the critical role of specific structural features in determining biological activity, including estrogenicity and other cellular effects.
A primary point of comparison is with its parent compound, Diethylstilbestrol (DES). While TF-DES exhibits significantly lower estrogen receptor (ER) affinity, its in vivo uterotropic activity is comparable nih.gov. This contrasts with many other DES analogs where a decrease in receptor binding directly translates to reduced in vivo potency. This suggests that the fluorine atoms in TF-DES may confer properties, such as altered metabolism or tissue distribution, that compensate for the reduced receptor affinity.
When compared to other stilbene derivatives, the importance of the stilbene backbone and the phenolic hydroxyl groups is evident. For instance, in studies of stilbene analogs for neuroprotective effects, the presence and position of hydroxyl groups were found to be crucial for activity nih.gov. While these studies did not include TF-DES, they underscore the sensitivity of biological activity to substitutions on the stilbene scaffold. The cis-stereochemistry of the stilbene moiety has also been shown to be important for the activity of some derivatives, such as combretastatin (B1194345) analogs nih.gov.
In a comparative study of the developmental estrogenic potency of various DES analogs in mice, a clear ranking emerged: hexestrol was more potent than TF-DES, which in turn was more potent than DES, which was more potent than 17β-estradiol scispace.comresearchgate.net. This ranking is particularly insightful as it is not directly proportional to the ER binding affinities of these compounds, again pointing to the multifaceted nature of their in vivo effects.
Furthermore, the ability to induce neoplastic transformation in Syrian hamster embryo cells provides another dimension for comparison. TF-DES, like DES, was capable of inducing this transformation, whereas other analogs such as hexestrol did not show this activity popline.org. This suggests that the specific structural features of the stilbene core in DES and TF-DES are critical for this particular biological endpoint, and that not all estrogenic compounds share this capability.
The synthesis and evaluation of various fluorinated stilbene derivatives for different biological activities, such as antifungal or anticancer effects, have also provided valuable SAR insights nih.govrsc.org. These studies consistently demonstrate that the number and position of fluorine atoms significantly impact the biological profile of the stilbene molecule.
Table 3: Comparative Activity of Stilbene Analogs
| Compound | Key Structural Feature | Comparative Activity | Reference |
|---|---|---|---|
| This compound (TF-DES) | Four fluorine atoms ortho to hydroxyls | Lower ER affinity but comparable in vivo uterotropic activity to DES. More potent than DES in developmental estrogenicity assay. | nih.govscispace.comresearchgate.net |
| Diethylstilbestrol (DES) | Non-fluorinated parent compound | High ER affinity and potent estrogen. | nih.gov |
| Hexestrol | Saturated central bond (no stilbene double bond) | Higher developmental estrogenic potency than TF-DES and DES. Did not induce neoplastic transformation in the same way as DES and TF-DES. | scispace.comresearchgate.netpopline.org |
| 17β-Estradiol | Steroidal estrogen | Lower developmental estrogenic potency than TF-DES and DES. | scispace.comresearchgate.net |
| Fluorinated Combretastatin Analogs | Fluorine on the double bond of a cis-stilbene | Activity is sensitive to the position of fluorine on the double bond. | nih.gov |
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound (TF-DES) are not extensively reported in the literature, the principles of QSAR have been widely applied to estrogens and fluorinated compounds, providing a framework for understanding the structural determinants of their activity and for predicting the activity of new analogs.
The development of a QSAR model for TF-DES and related compounds would involve several key steps. First, a dataset of structurally related molecules with their corresponding biological activities (e.g., estrogen receptor binding affinity, uterotropic potency) would be compiled. Next, a variety of molecular descriptors would be calculated for each molecule. These descriptors quantify different aspects of the molecular structure, such as steric properties (e.g., molecular volume, surface area), electronic properties (e.g., partial charges, dipole moment, HOMO/LUMO energies), and hydrophobic properties (e.g., logP).
Once the descriptors are generated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like neural networks are employed to build a mathematical model that relates the descriptors to the biological activity researchgate.netmdpi.com. The predictive power of the resulting QSAR model is then rigorously validated using internal and external validation techniques.
QSAR models for estrogen receptor ligands have been developed using various approaches, including 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) researchgate.netresearchgate.netoup.com. These methods generate 3D fields around the molecules to represent their steric and electrostatic properties, providing a more detailed picture of the ligand-receptor interactions. Such models could be particularly insightful for a molecule like TF-DES, where the 3D arrangement of the fluorine atoms is likely to be a critical determinant of its interaction with the estrogen receptor.
The ultimate goal of developing a QSAR model for TF-DES and its analogs would be to guide the design of new compounds with desired biological profiles, for instance, by predicting which structural modifications would enhance a specific activity while minimizing others.
Table 4: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Examples | Relevance to this compound |
|---|---|---|
| Constitutional | Molecular weight, number of atoms, number of fluorine atoms | Basic structural information. |
| Topological | Connectivity indices, shape indices | Describes the branching and overall shape of the molecule. |
| Geometrical (3D) | Molecular surface area, molecular volume, distance between key atoms | Captures the three-dimensional structure, which is crucial for receptor binding. |
| Electronic | Partial charges, dipole moment, HOMO/LUMO energies | Quantifies the electronic properties influenced by the highly electronegative fluorine atoms. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Describes the lipophilicity, which affects membrane permeability and hydrophobic interactions with the receptor. |
Preclinical in Vitro and in Vivo Mechanistic Investigations
Cell-Based Assays for Estrogenic Potency and Cellular Response Characterization
Cell-based assays are fundamental in toxicology and pharmacology for determining the biological activity of a compound at the cellular level. healthandenvironment.net For Tetrafluorodiethylstilbestrol, such assays are crucial for understanding its estrogenic potency and the cellular responses it elicits, which are believed to underpin its physiological and pathological effects. These in vitro assays can include evaluations of surface marker expression, the release of soluble mediators, and changes in gene transcription. researchgate.net
The estrogenic activity of a compound is initiated by its binding to estrogen receptors (ERs), primarily ERα and ERβ. healthandenvironment.org This binding event triggers a conformational change in the receptor, leading to its dimerization and subsequent interaction with specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription (transactivation). healthandenvironment.orgscispace.com Assays measuring these initial molecular events are critical for quantifying a compound's estrogenic potential.
While specific ligand binding affinity data for this compound, such as its dissociation constant (Kd) or IC50 value for ERα and ERβ, are not detailed in the available research, its functional estrogenic potency has been characterized relative to other known estrogens. In studies using neonatal mice, the developmental estrogenic potency of several stilbene (B7821643) and steroidal estrogens was ranked. researchgate.netresearchgate.netresearchgate.netpopline.org This research established the following order of potency: Hexestrol (B1673224) > this compound > Diethylstilbestrol (B1670540) > 17β-Estradiol. healthandenvironment.orgresearchgate.netresearchgate.netresearchgate.netpopline.orgresearchgate.netoup.com This ranking indicates that TF-DES is a highly potent estrogen, surpassing the activity of both DES and the endogenous hormone 17β-estradiol in this model system. The combined prevalence of uterine atypical hyperplasia and adenocarcinoma was found to follow this order of estrogenic potency. researchgate.netresearchgate.netresearchgate.netpopline.org
Estrogens are known to have a dual capacity to either stimulate cell proliferation or, under certain conditions, induce apoptosis (programmed cell death) in hormone-responsive cells. researchgate.netoup.com In estrogen receptor-positive breast cancer cell lines like MCF-7, estrogens typically promote growth by inducing the transition from the G1 to the S phase of the cell cycle. researchgate.net However, they can also trigger apoptosis, particularly in cells that have been subjected to long-term estrogen deprivation. oup.com
Specific in vitro studies detailing the dose-response effects of this compound on the proliferation and apoptosis of cell lines such as MCF-7 were not found in the searched literature. However, a crucial in vivo finding demonstrates its proliferative effect on estrogen-dependent cells. stopogm.net Research has shown that TF-DES supports the in vivo growth of H-301 cells. stopogm.net The H-301 cell line is derived from a primary estrogen-induced and -dependent renal clear-cell carcinoma in male Syrian hamsters and is strongly estrogen-dependent for growth. stopogm.neti-sis.org.uk The ability of TF-DES to sustain the growth of these tumor cells in an animal model establishes its capacity to promote proliferation in an estrogen-dependent manner. stopogm.net
Mechanistic Studies in Animal Models for Biological Perturbation
Animal models are indispensable for studying the complex interactions between a chemical compound and a biological system, particularly for investigating long-term outcomes like developmental abnormalities and carcinogenesis. The Syrian hamster and the CD-1 mouse have been prominent models for elucidating the mechanisms of action of stilbene estrogens, including this compound. i-sis.org.uk
Exposure to potent estrogens during critical windows of development can permanently alter the structure and function of the reproductive tract. Like its analog DES, this compound has been shown to be a potent disruptor of reproductive tract development.
Studies in which neonatal CD-1 mice were treated with various environmental estrogens demonstrated that TF-DES is a potent carcinogen in this model. Neonatal female pups treated with TF-DES developed uterine tumors later in life. This carcinogenic potential was compared with several other estrogenic compounds, highlighting the significant activity of TF-DES. The timing of exposure is a critical factor, as these effects are linked to administration during the developmental stage of uterine differentiation.
| Chemical | Carcinogenic Potential |
|---|---|
| 4-Hydroxyestradiol | +++ |
| Diethylstilbestrol (DES) | ++ |
| Hexestrol | ++ |
| This compound (TF-DES) | ++ |
| Ethinyl estradiol | ++ |
| Tamoxifen | ++ |
| 2-Hydroxyestradiol | + |
| Genistein | + |
| Nonylphenol | + |
| 17β-Estradiol | +/- |
| Bisphenol A | +/- |
| Methoxychlor (pure grade) | - |
This summary table demonstrates the carcinogenic potential of the compounds. The symbols indicate the relative incidence and severity of uterine tumors observed at 18 months of age (+++=high, ++=moderate, +=low, +/-=equivocal, -=negative). Data is based on studies where female pups were treated on days 1-5 of neonatal life.
A key characteristic of estrogenic compounds is their ability to stimulate growth and other responses in hormone-dependent tissues. The response of these tissues in animal models provides insight into the compound's mechanism of action. One of the primary target organs studied in relation to TF-DES is the kidney of the Syrian hamster, where it elicits hormone-dependent responses. stopogm.neti-sis.org.uk
As previously mentioned, TF-DES was found to support the in vivo growth of the estrogen-dependent H-301 cell line, which is derived from a hamster renal carcinoma. stopogm.net This finding is significant as it demonstrates that TF-DES acts as a promoter of estrogen-dependent tumor growth after the initiation process has occurred. stopogm.net Furthermore, developmental exposure to TF-DES has been shown to cause uterine lesions in aged mice, another example of a response in a hormone-dependent target organ.
The Syrian hamster model has been instrumental in studying estrogen-induced carcinogenesis, particularly the development of renal clear-cell carcinoma. i-sis.org.uk this compound was specifically synthesized as a structural analog of DES to investigate the mechanism of carcinogenicity. stopogm.net It was found that TF-DES induces renal clear-cell carcinoma in male Syrian hamsters with the same frequency as DES, although the induction period was longer (approximately 9 months for TF-DES versus 6 months for DES). stopogm.net
| Compound | Tumor Incidence | Average Tumor Induction Period |
|---|---|---|
| This compound (TF-DES) | Same as DES | ~9 months |
| Diethylstilbestrol (DES) | 100% (historical data) | ~6 months |
The proposed mechanism for this carcinogenic action involves the metabolic activation of the stilbene estrogen. stopogm.neti-sis.org.uk It is postulated that these estrogens are oxidized to quinone intermediates, which are reactive metabolites. stopogm.net In the case of TF-DES, oxidation catalyzed by peroxidase leads to the formation of TF-DES quinone. stopogm.net This intermediate is highly unstable and can interact with cellular macromolecules like DNA, potentially leading to the initiation of cancer. stopogm.net The fact that fluorination of the DES molecule did not prevent its carcinogenicity provided strong evidence for the metabolic activation pathway, suggesting that the formation of a quinone intermediate is a necessary step in the induction of kidney neoplasms by stilbestrol estrogens in this model. i-sis.org.uk
Transgenerational Epigenetic Studies in Animal Lineages
Currently, there is a lack of publicly available scientific literature detailing transgenerational epigenetic studies specifically focused on this compound in animal lineages. The concept of transgenerational epigenetic inheritance involves the transmission of epigenetic modifications—such as DNA methylation and histone modifications—from one generation to the next without any alteration to the underlying DNA sequence. wikipedia.org These changes can be initiated by environmental exposures in a parent generation and have been observed to persist for multiple subsequent generations. wikipedia.orgnih.gov
For an epigenetic effect to be considered truly transgenerational in animals, it must be observed in generations that were not directly exposed to the initial environmental trigger. nih.gov In the case of a female exposure, this would be the F3 generation, as the F1 fetus and its F2 germline are directly exposed in utero. nih.gov In males, the F2 generation would be the first to demonstrate transgenerational inheritance. nih.gov
While direct studies on this compound are absent, its structural analog, diethylstilbestrol (DES), is a well-documented example of an endocrine-disrupting chemical with demonstrated transgenerational effects in animal models. oup.comoup.com Research on DES has shown that developmental exposure can lead to an increased susceptibility to tumors, and this susceptibility can be passed down through the maternal lineage to subsequent generations of both male and female offspring. oup.comoup.com The mechanisms for these inherited effects are thought to involve both genetic and epigenetic events. oup.comoup.com These studies on DES provide a foundational framework for how synthetic estrogens can induce heritable changes, though similar investigations have not been reported for its fluorinated counterpart.
Assessment of this compound as a Model Compound for Endocrine Disruption Research
This compound (TF-DES) has been utilized in preclinical research as a model compound to investigate the mechanisms of action of stilbene estrogens, particularly its more widely known and potent analog, diethylstilbestrol (DES). aacrjournals.orgpopline.org The strategic placement of fluorine atoms in the TF-DES molecule alters its metabolic and receptor-binding properties, providing researchers with a valuable tool to dissect the pathways of estrogenicity and carcinogenicity.
One of the primary applications of TF-DES in research has been to explore the hypothesis that metabolic activation is a key step in the carcinogenicity of DES. aacrjournals.orgpopline.orgaacrjournals.org It was postulated that the oxidation of DES to a quinone intermediate is a critical event leading to its toxic effects. aacrjournals.orgpopline.org Studies using TF-DES have provided significant insights into this mechanism.
In vivo studies in Syrian hamsters demonstrated that TF-DES, much like DES, is capable of inducing renal clear-cell carcinoma. aacrjournals.orgpopline.org This finding was crucial as it established that the fluorinated analog retains carcinogenic potential. However, the induction period for tumors was longer with TF-DES (approximately 9 months) compared to DES (approximately 6 months), suggesting a difference in potency or metabolic handling. aacrjournals.orgpopline.org Furthermore, TF-DES was shown to be estrogenic, supporting the in vivo growth of an estrogen-dependent cell line derived from a primary renal carcinoma. aacrjournals.orgpopline.org
In vitro experiments have further elucidated the metabolic pathway of TF-DES. Using horseradish peroxidase as a catalyst, researchers have shown that TF-DES is oxidized to a corresponding TF-DES quinone. aacrjournals.orgpopline.org This intermediate is highly unstable and rearranges to form Z,Z-3′,3″,5′,5″-tetrafluorodienestrol. aacrjournals.orgpopline.org The ability to generate and study this quinone intermediate from TF-DES has supported the broader theory that metabolic oxidation is a fundamental mechanism for the carcinogenicity of stilbestrol estrogens. aacrjournals.orgpopline.orgaacrjournals.org
The comparative data between DES and TF-DES underscores the utility of the latter as a model compound. While both are estrogenic and carcinogenic, the differences in their activity and metabolic processing allow for a more nuanced understanding of how this class of compounds exerts its effects.
| Compound | Carcinogenic Effect | Tumor Induction Period (Syrian Hamster) | Estrogenic Activity | Metabolic Intermediate |
| This compound (TF-DES) | Induces renal clear-cell carcinoma aacrjournals.orgpopline.org | ~9 months aacrjournals.orgpopline.org | Supports growth of estrogen-dependent cells aacrjournals.orgpopline.org | TF-DES quinone aacrjournals.orgpopline.org |
| Diethylstilbestrol (DES) | Induces renal clear-cell carcinoma aacrjournals.orgpopline.org | ~6 months aacrjournals.orgpopline.org | Potent estrogenic agent nih.govnih.gov | DES quinone (postulated) aacrjournals.orgpopline.org |
Computational and Theoretical Chemistry Approaches
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques used to predict and analyze the interaction between a ligand, such as tetrafluorodiethylstilbestrol, and a biological receptor, typically a protein. nih.gov This approach provides insights into the binding affinity, orientation, and stability of the ligand-receptor complex, which are crucial for understanding the molecule's potential mechanism of action. nih.govresearchgate.net
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov Algorithms score different poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. researchgate.net For fluorinated stilbene (B7821643) derivatives, a potential target of interest is the Aryl Hydrocarbon Receptor (AhR), a ligand-dependent transcription factor that modulates gene expression. researchgate.net Studies on resveratrol (B1683913) derivatives have shown that stilbene structures can exhibit high affinity for AhR. researchgate.net
Following docking, MD simulations are employed to study the dynamic behavior of the ligand-receptor complex over time. jabonline.in These simulations solve Newton's laws of motion for the atoms in the system, providing a detailed view of conformational changes, the stability of interactions, and the influence of the surrounding solvent. researchgate.net This is particularly important for assessing the stability of the docked pose and calculating more accurate binding free energies. nih.govnih.gov The combination of docking and MD simulation offers a powerful workflow to screen potential inhibitors and understand their binding mechanisms at an atomic level. bioinformation.net
Table 1: Illustrative Molecular Docking and Dynamics Simulation Parameters This table represents a hypothetical study of this compound with a target receptor, based on common practices in the field.
| Parameter | Description | Example Finding |
|---|---|---|
| Target Receptor | The biological macromolecule whose interaction with the ligand is being studied. | Aryl Hydrocarbon Receptor (AhR) |
| Docking Score / Binding Energy | A calculated value representing the predicted binding affinity of the ligand to the receptor. More negative values typically indicate stronger binding. | -9.5 kcal/mol |
| Key Interacting Residues | Specific amino acids in the receptor's binding pocket that form significant interactions (e.g., hydrogen bonds, hydrophobic contacts) with the ligand. | His291, Gln383, Tyr322 |
| MD Simulation Duration | The length of time the simulation is run to observe the dynamic behavior of the complex. | 100 nanoseconds (ns) |
| Root Mean Square Deviation (RMSD) | A measure of the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. Lower, stable RMSD values suggest the complex is stable. jabonline.in | Stable RMSD below 0.3 nm after initial equilibration. |
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and intrinsic properties of a molecule. unige.ch These methods, such as Density Functional Theory (DFT), can solve the many-electron Schrödinger equation to provide highly accurate predictions of molecular geometry, energy levels, and reactivity. aps.org
For this compound, these calculations can elucidate how the introduction of fluorine atoms alters the electronic properties compared to its non-fluorinated parent compound, diethylstilbestrol (B1670540). Research on other fluorinated stilbenes has shown that deep symmetric fluorination can significantly alter the frontier molecular orbitals (FMOs). acs.org Specifically, it can lead to a phenomenon known as "sudden polarization," where the lowest excited state (S1) becomes zwitterionic (having both a positive and a negative formal charge), even near the planar ground-state geometry. acs.org
Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). The energy gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net These parameters help in profiling the molecule's potential to participate in chemical reactions, including those relevant to metabolic pathways or receptor interactions.
Table 2: Key Quantum Chemical Parameters and Their Significance This table outlines important parameters calculated via quantum chemistry and their general interpretation.
| Parameter | Symbol | Interpretation |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | E_HOMO | Represents the ability to donate an electron. Higher values indicate a better electron donor. |
| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | Represents the ability to accept an electron. Lower values indicate a better electron acceptor. |
| Energy Gap | ΔE | The difference between E_LUMO and E_HOMO. A smaller gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net |
| Chemical Hardness | η | Measures the resistance of a molecule to exchange electron density with its environment. It is proportional to the energy gap. researchgate.net |
| Dipole Moment | μ | Indicates the overall polarity of the molecule, which influences its solubility and ability to engage in polar interactions. |
Prediction of Biological Targets and Interaction Networks for Fluorinated Compounds
Identifying the biological targets of a compound is a critical step in drug discovery. nih.gov In silico target prediction, or "target fishing," uses the chemical structure of a compound to predict its most likely protein targets. nih.gov These methods often leverage large chemogenomics databases that contain information on known compound-target interactions. By comparing the structural features of a new compound, like this compound, to those of compounds with known targets, potential interactions can be inferred.
One common approach involves the use of machine learning models, such as Laplacian-modified naïve Bayesian models. nih.gov These models are trained on extensive datasets to recognize the relationships between chemical fingerprints and target classes. nih.gov For fluorinated compounds, these predictions can help identify potential interaction networks, suggesting which cellular pathways might be affected. The introduction of fluorine can significantly alter a molecule's binding properties, and computational models can help predict these changes. ethernet.edu.et For instance, given that other stilbene derivatives are known to interact with the Aryl Hydrocarbon Receptor (AhR), in silico tools would likely flag AhR as a high-probability target for this compound. researchgate.net
Table 3: Example of a Biological Target Prediction Profile This table provides a hypothetical output from a target prediction tool for a fluorinated stilbene compound.
| Predicted Target | Target Class | Prediction Confidence/Score | Associated Pathway/Function |
|---|---|---|---|
| Aryl Hydrocarbon Receptor (AhR) | Transcription Factor | High (0.85) | Xenobiotic metabolism, Cell cycle regulation |
| Estrogen Receptor Alpha (ERα) | Nuclear Receptor | Moderate (0.65) | Endocrine signaling, Cellular proliferation |
| Cytochrome P450 1A1 (CYP1A1) | Enzyme (Metabolism) | Moderate (0.58) | Drug and xenobiotic metabolism |
| Quinone Reductase 2 (NQO2) | Enzyme (Reductase) | Possible (0.40) | Detoxification, Oxidative stress response |
In Silico ADME Prediction and Physiologically Based Pharmacokinetic (PBPK) Modeling in Research
Before a compound can be considered for further development, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. audreyli.com In silico ADME prediction models have become essential tools in early-stage drug discovery to forecast these properties from a molecule's structure, reducing the need for extensive experimental testing. nih.govnih.gov These models use quantitative structure-property relationships (QSPR) and machine learning to predict parameters like intestinal absorption, plasma protein binding, and potential to cross the blood-brain barrier. nih.govijpsjournal.com
Building on these predictions, Physiologically Based Pharmacokinetic (PBPK) modeling offers a more holistic approach. nih.gov PBPK models are mathematical representations of the body, comprising compartments that correspond to real organs and tissues, connected by blood flow. nih.govyoutube.com By integrating compound-specific data (like solubility and metabolic rate, often from in silico or in vitro sources) with physiological data (like organ volumes and blood flow rates), PBPK models can simulate the concentration of a compound over time in various parts of the body. nih.gov This allows researchers to predict the full pharmacokinetic profile of a compound like this compound, explore the impact of different physiological conditions, and extrapolate findings between species. nih.gov
Table 4: Representative In Silico ADME Predictions for a Research Compound This table shows typical ADME parameters that can be predicted computationally.
| ADME Property | Predicted Value/Class | Implication |
|---|---|---|
| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gut. |
| Caco-2 Permeability | High | Indicates good potential for passive diffusion across the intestinal wall. benthamscience.com |
| Plasma Protein Binding (PPB) | >95% | High binding may limit the free concentration of the compound available for biological activity. |
| Blood-Brain Barrier (BBB) Penetration | Low Penetrant | Unlikely to cross into the central nervous system in significant amounts. |
| CYP450 2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions involving this major metabolic enzyme. |
Advanced Analytical Methodologies in Chemical and Biological Research
Spectroscopic Techniques for Structural Elucidation of Metabolites (e.g., High-Resolution Mass Spectrometry)
The structural elucidation of metabolites is fundamental to understanding the biotransformation of a compound. For Tetrafluorodiethylstilbestrol (TF-DES), a combination of spectroscopic techniques, particularly high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy, provides the necessary detail to identify metabolic products. taylorandfrancis.comnih.gov
High-Resolution Mass Spectrometry (HR-MS): HR-MS is a cornerstone technique that provides the elemental composition of a metabolite through highly accurate mass measurements of the parent ion and its fragments. taylorandfrancis.com When analyzing TF-DES and its metabolites, techniques like electrospray ionization (ESI) are commonly used, often in negative ion mode, to generate molecular ions [M-H]⁻. researchgate.net
The fragmentation patterns observed in tandem mass spectrometry (MS/MS) are crucial for identifying the structure. While specific fragmentation data for TF-DES is not extensively published, the patterns can be inferred from its parent compound, diethylstilbestrol (B1670540) (DES). nih.gov For DES, characteristic fragmentation involves the loss of alkyl groups and rearrangements. nih.gov In the case of TF-DES, the molecular ion would have a higher mass-to-charge ratio (m/z) due to the four fluorine atoms. Fragmentation would likely involve similar cleavages, but the resulting fragment ions would retain the fluorine atoms on the aromatic rings, leading to predictable mass shifts. For instance, a dominant peak for DES is observed at m/z 267.1383, representing the [M-H]⁻ ion. researchgate.net
Metabolic transformations such as hydroxylation, glucuronidation, or oxidation introduce specific mass changes. For example, in vitro studies have shown that TF-DES can be oxidized to a dienestrol (B18971) derivative, a reaction that can be monitored by observing the corresponding mass shift. nih.gov HR-MS can precisely measure these mass additions, allowing researchers to hypothesize the metabolic modification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS provides information on mass and elemental formula, NMR spectroscopy is unparalleled for determining the precise three-dimensional structure of metabolites. taylorandfrancis.com Techniques like ¹H NMR, ¹³C NMR, and specialized 2D NMR (e.g., COSY, HSQC) can pinpoint the exact location of a metabolic modification on the TF-DES molecule. For instance, if a hydroxyl group is added to one of the ethyl chains, NMR can distinguish its position from an addition to the aromatic ring. Isotopic labeling, such as the use of deuterium (B1214612), can further aid in structural assignments via NMR. nih.gov
| Parent Compound | Chemical Formula | Exact Mass (Da) | Metabolic Reaction | Mass Change (Da) | Metabolite Exact Mass (Da) |
|---|---|---|---|---|---|
| This compound (TF-DES) | C₁₈H₁₆F₄O₂ | 340.1086 | - | - | 340.1086 |
| This compound (TF-DES) | C₁₈H₁₆F₄O₂ | 340.1086 | Hydroxylation | +15.9949 | 356.1035 |
| This compound (TF-DES) | C₁₈H₁₆F₄O₂ | 340.1086 | Glucuronidation | +176.0321 | 516.1407 |
| This compound (TF-DES) | C₁₈H₁₆F₄O₂ | 340.1086 | Oxidation (to Dienestrol form) | -2.0156 | 338.0930 |
| This compound (TF-DES) | C₁₈H₁₆F₄O₂ | 340.1086 | Sulfation | +79.9568 | 420.0654 |
Chromatographic Separation and Detection Methods for this compound and its Derivatives in Research Samples
Effective separation and sensitive detection are critical for quantifying TF-DES and its derivatives in complex biological or environmental samples. Chromatographic methods are the primary tools used for this purpose. nih.gov
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are the most common techniques for analyzing non-volatile compounds like TF-DES. mst.dk Separation is typically achieved using reverse-phase columns (e.g., C18), where compounds are separated based on their hydrophobicity. Due to the presence of four fluorine atoms, TF-DES is more hydrophobic than DES and would likely have a longer retention time under standard reverse-phase conditions. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov
Detection methods coupled with HPLC/UPLC vary in sensitivity and specificity:
Diode-Array Detection (DAD) or UV Detection : These methods measure the absorbance of UV light by the analyte. They are robust but offer limited sensitivity for trace-level analysis. mst.dk
Fluorescence Detection (FLD) : For compounds that fluoresce, FLD provides significantly higher sensitivity and selectivity than UV detection. researchgate.net
Mass Spectrometry (LC-MS/MS) : This is the gold standard for both quantification and confirmation. researchgate.net Coupling liquid chromatography with tandem mass spectrometry provides exceptional sensitivity and specificity, allowing for the detection of TF-DES at very low concentrations (ng/L or pg/L).
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of TF-DES, but it requires a derivatization step to make the compound volatile. researchgate.net The hydroxyl groups of TF-DES must be converted to less polar ethers or esters, for example, by reacting with an agent like heptafluorobutyric anhydride (B1165640) (HFBA). researchgate.net While this adds a step to sample preparation, GC-MS can provide excellent chromatographic resolution and sensitive detection.
| Method | Principle | Sample Derivatization | Typical Sensitivity | Selectivity |
|---|---|---|---|---|
| HPLC-UV/DAD | Separation by polarity, detection by UV absorbance. | Not required. | ng/mL range | Moderate |
| HPLC-FLD | Separation by polarity, detection by fluorescence. | Not required (if natively fluorescent). | pg/mL to ng/mL range | High |
| LC-MS/MS | Separation by polarity, detection by mass-to-charge ratio and fragmentation. | Not required. | pg/L to ng/L range | Very High |
| GC-MS | Separation by volatility, detection by mass-to-charge ratio. | Required (e.g., silylation, acylation). | pg/mL range | Very High |
Application of Isotopic Labeling and Autoradiography in Mechanistic Studies
Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule and elucidate reaction mechanisms. nih.gov Autoradiography allows for the visualization of the distribution of these labeled compounds within tissues or whole organisms.
Isotopic Labeling: In this technique, one or more atoms in the TF-DES molecule are replaced with an isotope.
Stable Isotope Labeling : This involves using non-radioactive isotopes like Deuterium (²H or D). For example, studies on DES have used acid-catalyzed hydrogen/deuterium exchange to create deuterated analogs. nih.gov The location and number of deuterium atoms incorporated can be confirmed by NMR and MS. These labeled standards are invaluable for quantitative mass spectrometry studies (isotope dilution method) and for investigating metabolic pathways. nih.gov
Radioisotope Labeling : This involves incorporating radioactive isotopes such as Tritium (³H) or Carbon-14 (¹⁴C) into the TF-DES structure. These radiolabeled molecules behave chemically identically to the unlabeled compound but can be detected by their radioactive decay. This is the basis for metabolic balance studies, which track the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Autoradiography: Autoradiography is used to visualize the distribution of radiolabeled TF-DES. After administering the labeled compound to an animal model, tissues are sectioned and placed in contact with a photographic emulsion or a phosphor imaging plate. The radiation emitted from the labeled compound exposes the film or plate, creating an image that reveals where the compound and its metabolites have accumulated. Whole-animal autoradiography studies with radiolabeled DES have shown accumulation in the liver and small intestine. nih.gov A similar approach with labeled TF-DES would provide critical information on its specific tissue targets and retention.
| Isotope | Type | Detection Method | Primary Research Application |
|---|---|---|---|
| Deuterium (²H) | Stable | Mass Spectrometry, NMR | Internal standards for quantification; mechanistic pathway studies. |
| Carbon-13 (¹³C) | Stable | Mass Spectrometry, NMR | Metabolic flux analysis; structural elucidation. |
| Tritium (³H) | Radioactive | Liquid Scintillation Counting, Autoradiography | ADME studies; receptor binding assays; tissue distribution. |
| Carbon-14 (¹⁴C) | Radioactive | Liquid Scintillation Counting, Autoradiography | Metabolic fate and balance studies; whole-body distribution. |
| Fluorine-18 (¹⁸F) | Radioactive (PET) | Positron Emission Tomography (PET) | In vivo imaging of distribution and target engagement. |
Development of Bioanalytical Assays for Research Biomarkers
Bioanalytical assays are essential for detecting and quantifying biomarkers related to chemical exposure. nih.gov A biomarker can be the compound itself, a specific metabolite, or a downstream biological molecule that changes in response to the exposure. nih.gov
Immunoassays: Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), are common for high-throughput screening. nih.gov The development of an immunoassay for TF-DES would require the production of a monoclonal antibody that specifically recognizes the molecule. This is achieved by conjugating TF-DES (or a derivative) to a carrier protein and using it to immunize an animal. nih.gov In a competitive ELISA format, the sample containing TF-DES would compete with a labeled TF-DES conjugate for binding to the antibody. The resulting signal is inversely proportional to the concentration of TF-DES in the sample. Such assays have been successfully developed for DES. nih.gov
LC-MS/MS Assays: As mentioned previously, LC-MS/MS provides the highest level of sensitivity and specificity and is often used as the confirmatory method for biomarker quantification. An LC-MS/MS assay can be developed to simultaneously measure TF-DES and several of its key metabolites in biological matrices like plasma, urine, or tissue extracts. The use of stable isotope-labeled internal standards (e.g., ¹³C- or D-labeled TF-DES) is crucial for ensuring accuracy and precision. nih.gov
Biomarkers of Response: In addition to measuring the chemical itself, bioanalytical assays can target biomarkers of biological response. Since TF-DES is an estrogenic compound, a relevant biomarker would be a protein whose expression is regulated by estrogen receptors. nih.gov For example, vitellogenin is a protein produced in response to estrogen exposure in fish and other oviparous vertebrates. mdpi.com An assay measuring the upregulation of vitellogenin mRNA (via qRT-PCR) or protein (via ELISA) in a research model could serve as a sensitive biomarker for exposure to TF-DES. mdpi.com
| Assay Type | Target Analyte | Principle | Key Advantages |
|---|---|---|---|
| Competitive ELISA | TF-DES or its metabolites. | Antibody-antigen binding competition. | High throughput, cost-effective for screening. |
| LC-MS/MS | TF-DES and its metabolites. | Chromatographic separation and mass-based detection. | High sensitivity, high specificity, multiplexing capability. |
| qRT-PCR | mRNA of estrogen-responsive genes (e.g., vitellogenin). | Quantification of gene expression. | Highly sensitive indicator of a biological response. |
| Receptor Binding Assay | TF-DES | Competition with a radiolabeled ligand for receptor binding. | Measures functional interaction with a biological target. |
Future Research Directions and Unaddressed Scientific Questions
Elucidation of Unexplored Biological Pathways and Non-Canonical Interactions
While the estrogenic effects of tetrafluorodiethylstilbestrol, mediated through classical estrogen receptors (ERs), are a primary focus of research, a comprehensive understanding of its biological activity requires exploration beyond these canonical pathways. Future research should aim to uncover novel molecular targets and signaling cascades affected by TF-DES.
The potential for TF-DES to engage in non-canonical estrogen signaling is a significant area for future investigation. This includes rapid, membrane-initiated steroid signaling that does not directly involve nuclear gene transcription. mdpi.comnih.gov These non-genomic actions can be initiated at the cell membrane and have the potential to influence transcription through the activation of kinase cascades. nih.gov There is evidence that membrane-limited actions of estrogens are linked to physiologically relevant scenarios in the brain, involving the rapid activation of kinases and the release of calcium. nih.gov It is plausible that TF-DES, as an estrogen analog, could also trigger such pathways, leading to downstream effects that are independent of its nuclear receptor activity. Unraveling these potential interactions is crucial for a complete mechanistic picture.
Furthermore, the role of epigenetic modifications induced by TF-DES warrants deeper investigation. oup.commdpi.com Studies on its parent compound, diethylstilbestrol (B1670540) (DES), have demonstrated the induction of sex-specific DNA methylation changes. mdpi.comresearchgate.net It is critical to determine if TF-DES induces a similar or distinct pattern of epigenetic alterations, such as DNA methylation and histone modifications. Such changes could have long-lasting effects on gene expression and contribute to the developmental origins of adult disease. oup.compopline.org Future studies could explore whether TF-DES exposure leads to heritable epigenetic changes that could increase the susceptibility to tumors in subsequent generations. oup.com
The genotoxicity of TF-DES is another area that requires more detailed exploration. While its metabolic activation to a quinone intermediate is a known mechanism of carcinogenicity, the full spectrum of its genotoxic effects is not completely understood. nih.govnih.govnih.govtandfonline.com Research is needed to identify all potential DNA adducts formed and to understand the cellular responses to this DNA damage.
Design and Synthesis of Next-Generation this compound Analogs as Molecular Probes
The development of novel analogs of this compound can provide powerful tools to probe its biological functions and identify its molecular targets. The strategic design and synthesis of these "next-generation" probes represent a promising frontier in understanding the complex pharmacology of TF-DES.
One exciting avenue is the creation of photoactivatable or photoswitchable TF-DES derivatives. nih.gov These molecules can be designed to be inert until activated by a specific wavelength of light, allowing for precise spatial and temporal control over their biological activity. Such probes could be used to study the acute effects of TF-DES in specific tissues or even within subcellular compartments, providing a level of detail unattainable with conventional administration. The synthesis of stilbene (B7821643) derivatives that can be converted to fluorescent phenanthrene (B1679779) analogues upon irradiation is a related strategy that has been explored for other compounds and could be adapted for TF-DES. nih.gov
Another important application of novel TF-DES analogs is in target identification. By incorporating reactive moieties, such as photoaffinity labels, into the TF-DES structure, researchers can create probes that covalently bind to their molecular targets upon photoactivation. Subsequent isolation and identification of these labeled proteins using proteomic techniques can reveal previously unknown binding partners and off-target effects of TF-DES.
Furthermore, the synthesis of radiolabeled TF-DES analogs, particularly with positron-emitting isotopes like fluorine-18, holds significant promise for in vivo imaging studies. nih.gov Fluorine-18 labeled stilbene derivatives have been designed as potential PET probes for the aryl hydrocarbon receptor. nih.gov Similar approaches could be applied to TF-DES to visualize its distribution, metabolism, and target engagement in living organisms, providing invaluable pharmacokinetic and pharmacodynamic data.
The table below summarizes potential next-generation TF-DES analogs and their research applications.
| Analog Type | Design Principle | Research Application |
| Photoactivatable Probe | Incorporation of a photolabile caging group | Spatiotemporal control of TF-DES activity in cells and tissues |
| Photoaffinity Label | Integration of a photoreactive group (e.g., an azide) | Covalent labeling and identification of molecular targets |
| Radiolabeled Analog (¹⁸F) | Substitution with a positron-emitting isotope | In vivo PET imaging of distribution, metabolism, and target binding |
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To achieve a holistic understanding of the biological impact of this compound, future research must move beyond single-endpoint analyses and embrace a systems toxicology approach. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to construct a comprehensive picture of the molecular perturbations induced by TF-DES. mdpi.comacs.org
A multi-omics approach can help to build and refine adverse outcome pathways (AOPs) for TF-DES. micromatrices.com By correlating changes at different biological levels, from gene expression to protein function and metabolic profiles, researchers can establish causal links between the initial molecular initiating event (e.g., receptor binding or metabolic activation) and the ultimate adverse outcome (e.g., tumor formation). Transcriptomics can reveal alterations in gene expression networks, while proteomics can identify changes in protein abundance and post-translational modifications. acs.orgnih.gov Metabolomics, being closest to the phenotype, can uncover disruptions in metabolic pathways. acs.org
For instance, studies on other endocrine disruptors like diethylstilbestrol have utilized transcriptomics to identify altered gene expression pathways. oup.comfrontiersin.org Future studies on TF-DES could expand on this by integrating transcriptomic data with proteomic and metabolomic analyses of affected tissues. This could reveal, for example, how TF-DES-induced changes in gene expression translate into altered protein networks and metabolic dysfunction, providing a more complete mechanistic narrative. The use of high-resolution mass spectrometry is crucial for the non-targeted analysis of the metabolome. acs.org
The application of multi-omics is also essential for understanding the long-term and transgenerational effects of TF-DES exposure. mdpi.com By analyzing the epigenome (DNA methylation and histone modifications) alongside the transcriptome and proteome in exposed individuals and their descendants, researchers can investigate the molecular basis of inherited susceptibility to disease. oup.com This integrated approach is critical for assessing the full toxicological impact of TF-DES and other endocrine-disrupting chemicals. mdpi.comnumberanalytics.com
Methodological Advancements in Fluorination Chemistry and Analytical Techniques for Research Compounds
Progress in our understanding of this compound is intrinsically linked to advancements in chemical synthesis and analytical detection. Future research will benefit significantly from new methodologies in fluorination chemistry and more sensitive and specific analytical techniques.
The development of novel, selective, and efficient fluorination methods is paramount for the synthesis of TF-DES and its next-generation analogs. nih.govacs.org Recent advances in late-stage fluorination, which allows for the introduction of fluorine atoms into complex molecules at a late step in the synthetic sequence, are particularly relevant. escholarship.org Techniques such as visible-light-mediated fluorination offer mild reaction conditions and high selectivity, which are advantageous for the synthesis of structurally intricate molecules like TF-DES derivatives. acs.org Furthermore, the development of biocatalytic fluorination methods, using enzymes to selectively introduce fluorine, represents an exciting and environmentally friendly approach for future syntheses. acs.org The challenges in the stereoselective synthesis of polyfluorinated compounds also highlight an area for future development. ugent.be
In parallel, advancements in analytical techniques are crucial for detecting and quantifying TF-DES and its metabolites in complex biological matrices. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful tool for this purpose. nih.gov Future research will likely focus on developing even more sensitive methods, potentially at the sub-picogram level, to detect trace amounts of TF-DES and its metabolites in biological samples. nih.gov The use of derivatization agents to enhance ionization efficiency in mass spectrometry is a common strategy that will continue to be refined. nih.gov
High-resolution mass spectrometry (HRMS) will be instrumental in identifying unknown metabolites of TF-DES. nih.gov Non-targeted screening using HRMS can help to create a comprehensive metabolic map of TF-DES, which is essential for understanding its bioactivation and detoxification pathways. Furthermore, advanced techniques like ¹⁹F nuclear magnetic resonance (NMR) spectroscopy offer a powerful method for studying the metabolism of fluorinated xenobiotics, providing detailed structural information on metabolites.
The table below outlines key advancements in these areas and their potential impact on TF-DES research.
| Area of Advancement | Specific Technique/Method | Impact on TF-DES Research |
| Fluorination Chemistry | Late-stage fluorination, photoredox catalysis, biocatalysis | More efficient and selective synthesis of TF-DES and its analogs as molecular probes |
| Analytical Techniques | Ultra-high sensitivity LC-MS/MS, high-resolution mass spectrometry (HRMS) | Accurate quantification of TF-DES and its metabolites in biological samples; identification of novel metabolites |
| Structural Analysis | ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy | Detailed structural elucidation of TF-DES metabolites |
Q & A
Basic Research Questions
Q. What experimental models are recommended for studying TF-DES’s carcinogenic potential?
- Methodology : The Syrian hamster embryo (SHE) cell transformation assay is a validated model for assessing morphological changes induced by TF-DES. This assay quantifies transformation frequency via colony morphology analysis and karyotyping to detect chromosomal aberrations (e.g., nondisjunction) .
- Comparison : TF-DES exhibits higher transformation frequency than dimethylstilbestrol (DMS) but lower than diethylstilbestrol (DES) in SHE cells. Hexestrol (HEX) and dimethoxydiethylstilbestrol (DM-DES) show no activity, highlighting structural specificity .
Q. How does TF-DES’s fluorination impact its estrogenic activity compared to non-fluorinated analogs?
- Mechanistic Insight : Fluorination enhances metabolic stability and receptor binding affinity. Studies suggest that TF-DES requires peroxidase-mediated metabolic activation to form reactive intermediates, similar to DES. However, its fluorinated groups may reduce oxidative degradation, prolonging biological activity .
- Experimental Design : Use competitive receptor-binding assays (e.g., ERα/β) paired with HPLC-MS to quantify metabolic byproducts. Compare degradation rates of TF-DES vs. DES under standardized oxidative conditions .
Advanced Research Questions
Q. What methodological considerations are critical when analyzing TF-DES’s metabolic activation in vitro?
- Key Factors :
- Enzyme Systems : Include peroxidase-rich cell lines (e.g., MCF-7) or exogenous horseradish peroxidase to simulate metabolic conversion .
- Controls : Use non-metabolizable analogs (e.g., DM-DES) as negative controls to isolate peroxidase-specific effects.
- Data Validation : Cross-validate results with isotopic labeling (e.g., ¹⁸O₂) to track oxygen incorporation during metabolic activation .
Q. How can researchers resolve contradictions in TF-DES transformation frequency data across experimental setups?
- Root Cause Analysis : Variability often arises from differences in metabolic activation protocols or SHE cell passage number. For example, older cell lines may exhibit reduced peroxidase activity, lowering transformation rates .
- Standardization Framework :
- Cell Culture : Use low-passage SHE cells (<15 passages) and document culture conditions (e.g., serum batch, O₂ levels).
- Replication : Conduct parallel assays with DES as a positive control to benchmark TF-DES activity .
Q. What statistical models are appropriate for dose-response studies of TF-DES in carcinogenicity assays?
- Recommended Approach : Apply probit or log-logistic regression to model non-linear dose-response relationships. For small sample sizes, Bayesian hierarchical models improve precision by borrowing strength across dose groups .
- Data Reporting : Include 95% confidence intervals for transformation frequencies and report effect sizes (e.g., odds ratios) relative to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
